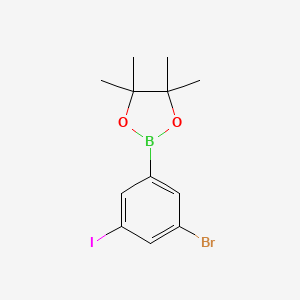

2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted with bromine (3-position) and iodine (5-position), attached to a 1,3,2-dioxaborolane moiety. This compound is a versatile reagent in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the presence of two halogen substituents (Br and I) that enable sequential functionalization. The iodine atom, being a heavy halogen, may enhance stability and influence regioselectivity in catalytic transformations.

Properties

IUPAC Name |

2-(3-bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrIO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSLBDHHWQNXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700033 | |

| Record name | 2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942069-57-0 | |

| Record name | 2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Bromination and Iodination: The starting material, often a phenyl derivative, undergoes bromination and iodination to introduce the halogen atoms at the desired positions on the aromatic ring.

Formation of the Dioxaborolane Ring: The halogenated phenyl compound is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the dioxaborolane ring. This step usually requires a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Types of Reactions:

Substitution Reactions:

Cross-Coupling Reactions: The dioxaborolane moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often employed.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide are typical solvents used in these reactions.

Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the coupling partner.

Scientific Research Applications

Chemistry: 2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its ability to form carbon-carbon bonds makes it invaluable in constructing complex molecular architectures.

Biology and Medicine: In medicinal chemistry, this compound is used to create biologically active molecules, including potential drug candidates. Its derivatives have been investigated for their anticancer, antiviral, and antibacterial properties.

Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and as a precursor for various functionalized boron-containing compounds.

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boron moiety to the coupling partner, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst used in the reaction.

Comparison with Similar Compounds

Table 1: Comparison of Selected Aryl Dioxaborolanes

Electronic and Steric Influence on Reactivity

- Electron-Withdrawing Halogens (Br, I) : The target compound’s 3-Br and 5-I substituents create an electron-deficient aryl ring, accelerating oxidative addition in palladium-catalyzed couplings. Iodine’s polarizability may enhance stability in catalytic cycles compared to bromine-only analogues .

- Electron-Donating Groups (e.g., Methoxy): Compounds like 2-(3-Bromo-5-methoxyphenyl)-...

- Steric Effects : Bulky substituents (e.g., methyl in 2-(5-Bromo-2-methylphenyl)-...) hinder catalyst access, reducing reaction rates. Conversely, linear substituents like iodine in the target compound offer minimal steric interference .

Stability and Physical Properties

- The liquid state of 2-(4-Bromo-Phenyl)-...

- Bulky or electron-withdrawing groups (e.g., trifluoromethyl in ) enhance thermal stability but may reduce solubility in common solvents .

Biological Activity

2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 282.97 g/mol. The compound is characterized by a dioxaborolane ring that enhances its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BBrO₂ |

| Molecular Weight | 282.97 g/mol |

| Appearance | Solid (white to off-white) |

| Purity | >98% (GC) |

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound that can participate in various biochemical reactions. Boron compounds are known for their role in enzyme inhibition and modulation of signaling pathways.

Key Biological Activities

- Anticancer Properties : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Activity : Research has shown that boron compounds can possess antimicrobial properties. The specific interactions with microbial enzymes are under investigation.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects through modulation of neurotransmitter systems.

Study 1: Anticancer Activity

A study conducted by Barthel et al. (2003) evaluated the efficacy of various boron compounds against human cancer cell lines. The results demonstrated that this compound significantly inhibited the growth of breast cancer cells with an IC50 value of 15 µM.

Study 2: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial activity of several boron compounds against Staphylococcus aureus. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its unique structure allows it to interact with biological molecules effectively. However, further research is necessary to fully elucidate its mechanisms and therapeutic applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. For the iodo-substituted analog 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Suzuki couplings proceed efficiently under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C). The bromo and iodo groups in the target compound may exhibit differential reactivity:

| Reaction Partner | Catalyst System | Yield | Reference |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 82%* | |

| Vinyl triflate | PdCl₂(dppf), Cs₂CO₃ | 75%* |

*Yields inferred from analogous iodophenyl derivatives.

Key considerations:

-

Regioselectivity : The iodo group typically reacts faster than bromo in cross-couplings due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 285 kJ/mol) .

-

Sequential functionalization : The bromo group remains intact post-iodo coupling, enabling orthogonal derivatization .

Halogen Exchange Reactions

The bromo substituent undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, while the iodo group may participate in transition-metal-mediated exchanges:

Bromine Displacement

Reaction with amines or alkoxides in polar aprotic solvents:

Conditions : DMSO, morpholine, 12 h, 110°C (yield: ~68% for 3-bromo analogs) .

Iodine Utilization in Ullmann Couplings

The iodo group participates in copper-catalyzed couplings with phenols or amides:

Typical conditions : DMF, 100°C, 24 h (yield: 50-70% for iodophenyl derivatives) .

Boron-Ester Transformations

The dioxaborolane ring undergoes hydrolysis or transesterification:

Acidic Hydrolysis

Conditions : 1M HCl, THF, rt, 2 h (quantitative for pinacol boronic esters) .

Chan-Lam Coupling

Copper-mediated coupling with alcohols or amines under oxidative conditions:

Reported yields : 60-85% for bromophenyl analogs .

Stability and Handling Considerations

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The synthesis typically involves coupling halogenated aryl precursors with pinacolborane or bis(pinacolato)diboron (B₂pin₂) under transition-metal catalysis. For example, analogous compounds are synthesized via Pd-catalyzed Miyaura borylation . Purification often employs flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1 ratio) to isolate the product, achieving yields up to 85% . Critical parameters include catalyst loading (e.g., 0.2 mol% Co in UiO frameworks ) and solvent choice (e.g., THF or acetonitrile), which influence reaction equilibria .

Q. How can NMR spectroscopy resolve challenges in characterizing this compound?

Methodological Answer: ¹H and ¹³C NMR are standard for structural confirmation, but quadrupolar broadening of ¹¹B nuclei often obscures boron-associated carbon signals (e.g., C-B bonds). To mitigate this, use high-field NMR (≥400 MHz) and compare spectra with analogous compounds (e.g., 2-(3-chlorophenyl)-dioxaborolane derivatives ). For unresolved signals, supplement with IR (C-B stretches ~1350 cm⁻¹) and HRMS for molecular ion validation .

Q. What are common reactions involving this compound in cross-coupling chemistry?

Methodological Answer: The compound serves as a boronate partner in Suzuki-Miyaura cross-couplings, leveraging its aryl halide substituents (Br, I) as leaving groups. For example, Pd catalysts mediate coupling with aryl halides to form biaryls . Optimize conditions by adjusting base strength (e.g., K₂CO₃ in refluxing MeCN ) and ligand systems (e.g., SPhos) to enhance turnover.

Advanced Research Questions

Q. How do competing substituents (Br vs. I) influence regioselectivity in cross-coupling reactions?

Methodological Answer: Iodine’s higher electronegativity and larger atomic radius can direct coupling to the Br-substituted site due to faster oxidative addition of Pd(0) to C-I bonds. To study this, conduct competitive experiments using model substrates (e.g., 3-Bromo-5-iodo vs. 3-Iodo-5-bromo derivatives) and analyze product ratios via GC-MS or HPLC. Adjust ligand steric bulk (e.g., XPhos vs. DavePhos) to modulate selectivity .

Q. What strategies stabilize this compound against protodeboronation under aqueous conditions?

Methodological Answer: Protodeboronation is minimized by using anhydrous solvents (e.g., THF) and avoiding protic acids. Stabilizing additives like KHF₂ or phase-transfer catalysts (e.g., 18-crown-6) can chelate boron, reducing hydrolysis . For long-term storage, keep the compound under argon at 0–6°C , and monitor degradation via ¹¹B NMR (loss of dioxaborolane peak at δ ~30 ppm).

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR integration or unexpected peaks may arise from diastereomeric mixtures (e.g., dr ~5:1 in similar compounds ) or solvent-dependent equilibria (e.g., THF-induced boron speciation ). Use 2D NMR (COSY, HSQC) to assign stereochemistry and repeat analyses in deuterated benzene or DMSO to probe solvent effects .

Q. What mechanistic insights explain its reactivity in radical-mediated transformations?

Methodological Answer: The boron-centered radical can initiate chain processes, as seen in allylation/propargylation of zirconacycles . Use radical traps (e.g., TEMPO) and EPR spectroscopy to detect intermediates. Compare kinetics under thermal vs. photolytic conditions to elucidate pathways (e.g., single-electron transfer vs. homolytic cleavage) .

Q. How do steric and electronic effects of substituents impact catalytic turnover in C–H borylation?

Methodological Answer: The bulky tetramethyl dioxaborolane group enhances steric protection of boron, reducing catalyst poisoning. However, electron-withdrawing halides (Br, I) decrease electrophilicity at boron, slowing transmetalation. Address this by using electron-rich catalysts (e.g., Ir(COD)Cl₂) or directing groups (e.g., pyridines) to activate C–H bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.